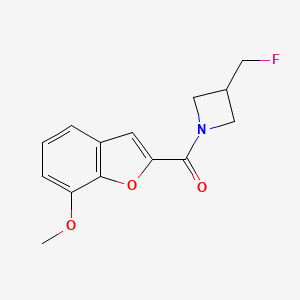

3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine

Description

3-(Fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine is a fluorinated azetidine derivative featuring a 7-methoxybenzofuran-2-carbonyl substituent. The fluoromethyl group enhances metabolic stability and lipophilicity, while the 7-methoxybenzofuran moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-18-11-4-2-3-10-5-12(19-13(10)11)14(17)16-7-9(6-15)8-16/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJZHQCCIXRHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine is a derivative of benzofuran and azetidine, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Pharmacological Properties

The biological activity of this compound primarily revolves around its potential anti-cancer, neuroprotective, and antioxidant properties. The following sections detail these activities.

Anti-Cancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

- IC50 Values : In vitro studies revealed that related benzofuran compounds had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of approximately 17.02 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-(Fluoromethyl)-... | TBD | MCF-7 |

| 5-Fluorouracil (5-FU) | 17.02 | MCF-7 |

Neuroprotective Effects

Research has shown that benzofuran derivatives can provide neuroprotection against excitotoxicity induced by NMDA receptors. For example, a related compound demonstrated comparable efficacy to memantine, a known NMDA antagonist, at concentrations as low as 30 μM .

Mechanism of Action :

- Caspase Activation : The compound may induce apoptosis in neuronal cells through the activation of caspases, particularly caspases 3 and 7, which are critical in the apoptotic pathway. Studies indicated a significant increase in caspase activity after exposure to related benzofuran compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Neuroprotective Study : A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced neuronal damage. Among these, one derivative exhibited potent protection comparable to established neuroprotective agents .

- Apoptotic Induction in Leukemia Cells : Another study highlighted the ability of certain benzofuran derivatives to induce apoptosis in K562 leukemia cells via ROS generation and mitochondrial dysfunction. This suggests a potential therapeutic application for treating hematological malignancies .

Scientific Research Applications

Antimicrobial Activity

One of the most promising applications of this compound is its antimicrobial properties. Research has shown that derivatives of benzofuran compounds exhibit significant antibacterial and antifungal activities. For instance, studies on related benzofuran derivatives have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Pathogen Tested | Activity (MIC) |

|---|---|---|

| 9c | Mycobacterium smegmatis | 6.25 µg/mL |

| 6d | Pseudomonas aeruginosa | 6.25 µg/mL |

| 7a | Candida albicans | 12.5 µg/mL |

These findings suggest that the introduction of specific functional groups, such as the fluoromethyl group in the azetidine structure, may enhance antimicrobial efficacy.

Anticancer Potential

The structural characteristics of 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine suggest potential anticancer activity. Compounds with similar benzofuran frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Studies

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 10 |

| Compound B | MCF-7 (Breast Cancer) | 15 |

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. The incorporation of azetidine units into polymer chains can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

Table 3: Properties of Polymers Containing Azetidine Units

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(azetidine) | 250 | 60 |

| Control Polymer | 200 | 45 |

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of compounds related to or derived from this compound. For example, research published in RSC Advances highlighted the antimicrobial screening results where various synthesized compounds exhibited significant inhibition against tested microorganisms .

Additionally, studies focusing on the structure-activity relationship have indicated that modifications in the azetidine ring can lead to enhanced biological activities, suggesting pathways for further drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

- TEAD Inhibitors (Examples 37, 41, 44): These compounds share a fluoromethyl- or cyano-substituted azetidine/pyrrolidineamide at position 3 and a paracyclohexylphenyl fragment at position 5.

- PBLJ3204 (CAS: 1228581-12-1) : A Boc-protected 3-(fluoromethyl)azetidine-3-carboxylic acid.

- PBLL1524 (CAS: 1781046-72-7) : Features a benzyloxycarbonyl group and 3-fluoroazetidine-3-carboxylic acid.

Structural Comparison:

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Azetidine | 3-(Fluoromethyl), 7-methoxybenzofuran-2-carbonyl | Amide, Methoxy, Fluoromethyl |

| TEAD Inhibitors (e.g., 37) | Azetidine/Pyrrolidine | 3-Fluoromethyl/cyano, Paracyclohexylphenyl | Amide, Fluoromethyl, Aromatic |

| PBLJ3204 | Azetidine | 3-(Fluoromethyl), Boc-protected carboxylic acid | Carboxylic acid, Boc, Fluoromethyl |

Key Observations :

- The target compound’s 7-methoxybenzofuran group distinguishes it from TEAD inhibitors’ paracyclohexylphenyl, which may alter target selectivity or lipophilicity.

- Compared to PBLJ3204, the absence of a carboxylic acid and presence of a benzofuran carbonyl group likely reduce solubility but improve membrane permeability.

Yield Comparison :

TEAD Inhibitors () :

- Example 37 : EC50 = 8.8 nM (TEAD2), 10.1 nM (TEAD3).

- Example 41 : EC50 = 4.5 nM (TEAD2), 10.3 nM (TEAD3).

- Example 44 : EC50 = 5.2 nM (TEAD2), 9.9 nM (TEAD3).

Target Compound: No direct activity data are provided. The 7-methoxybenzofuran may confer distinct binding interactions compared to paracyclohexylphenyl in TEAD inhibitors.

Physicochemical Properties

| Property | Target Compound | PBLJ3204 | TEAD Inhibitors (e.g., 37) |

|---|---|---|---|

| LogP (Predicted) | Moderate (~2.5–3.5) | Low (~1.5–2.0) | High (~4.0–5.0) |

| Solubility | Low (benzofuran carbonyl) | High (carboxylic acid) | Low (paracyclohexylphenyl) |

| Metabolic Stability | High (fluoromethyl) | Moderate | High (fluoromethyl) |

Notes:

- The target compound’s benzofuran group increases lipophilicity compared to PBLJ3204 but may reduce solubility.

Q & A

Basic: What synthetic strategies are employed for synthesizing 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine?

Answer:

The synthesis typically involves multi-step reactions:

Benzofuran Core Preparation : The 7-methoxy-1-benzofuran-2-carboxylic acid moiety (IUPAC: C₁₀H₈O₄) is synthesized via cyclization of substituted phenols, followed by methoxylation at the 7th position .

Azetidine Functionalization : The azetidine ring is modified with a fluoromethyl group using nucleophilic substitution (e.g., reaction of azetidine with fluoromethyl halides under basic conditions) .

Coupling Reaction : The benzofuran-carboxylic acid is activated (e.g., via thionyl chloride to form the acyl chloride) and coupled to the fluoromethyl-azetidine via amide bond formation .

Key Considerations : Purification often involves column chromatography, and intermediates are validated by NMR (¹H/¹³C) and LC-MS .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:

Structural confirmation requires:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluoromethyl at C3 of azetidine, methoxy at C7 of benzofuran) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₃FNO₄ would show [M+H]⁺ at m/z 294.0878) .

- X-ray Crystallography : For unambiguous determination of bond angles/planarity (e.g., benzofuran ring planarity deviation <0.01 Å) .

Advanced: What methodologies are used to investigate its biological targets and mechanisms of action?

Answer:

- In Vitro Screening :

- Enzyme Assays : Dose-dependent inhibition studies (IC₅₀) against kinases or proteases, using fluorogenic substrates .

- Cellular Uptake : Radiolabeled (¹⁸F) analogs track intracellular accumulation via scintillation counting .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors, leveraging the fluoromethyl group’s electronegativity for polar interactions .

- Transcriptomics : RNA-seq identifies downstream gene regulation in treated cell lines .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

Answer:

SAR strategies include:

Substituent Variation :

- Replace fluoromethyl with trifluoroethoxy to assess hydrophobic effects .

- Modify methoxy to ethoxy or hydroxyl to alter hydrogen-bonding capacity .

Pharmacophore Mapping :

- 3D-QSAR models (e.g., CoMFA) correlate substituent electronic properties (Hammett σ values) with activity .

In Vivo Validation :

- Murine models evaluate bioavailability and toxicity, with LC-MS/MS monitoring plasma concentrations .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

- HPLC-PDA : Purity >95% confirmed using C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .

- Stability Studies :

- Accelerated degradation tests (40°C/75% RH for 6 months) track hydrolysis of the azetidine-carboxamide bond .

- Fluoride ion-selective electrodes detect defluorination over time .

Advanced: How are contradictions in reported biological data resolved (e.g., varying IC₅₀ values)?

Answer:

Discrepancies arise from:

- Assay Conditions : Differences in buffer pH (e.g., Tris vs. phosphate) alter ionization states of the carboxylic acid group .

- Cell Line Variability : ATP levels in proliferating vs. quiescent cells affect compound uptake .

Resolution :- Standardize protocols (e.g., CLSI guidelines).

- Use isogenic cell lines to control genetic variability .

Advanced: What computational approaches predict metabolic pathways and off-target effects?

Answer:

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the benzofuran ring) .

- Off-Target Profiling : Chemoproteomics (e.g., thermal shift assays) identify unintended protein interactions .

Basic: How is environmental impact assessed for this compound in laboratory settings?

Answer:

- Biodegradation Studies : OECD 301F tests measure mineralization rates in activated sludge .

- Ecotoxicology : Daphnia magna acute toxicity assays determine EC₅₀ values .

Advanced: What strategies mitigate instability of the azetidine ring under physiological conditions?

Answer:

- Prodrug Design : Mask the azetidine nitrogen with enzymatically cleavable groups (e.g., acetyl) .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility and reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.